An In-Depth Technical Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid: A Promising Neuroprotective Agent
An In-Depth Technical Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid: A Promising Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid , a compound of significant interest in the field of neuropharmacology. This document delves into its synthesis, physicochemical properties, and its mechanism of action as a modulator of the kynurenine pathway, offering a foundation for its exploration in drug discovery and development for neurodegenerative disorders.
Core Compound Identification
(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is classified as an α,β-unsaturated keto acid. Its core structure, featuring a fluorinated phenyl ring, is a key determinant of its biological activity.
| Property | Value | Source(s) |
| CAS Number | 35504-85-9 | [1][2][3] |
| Molecular Formula | C₁₀H₇FO₃ | [3] |
| Molecular Weight | 194.16 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C=CC(=O)O)F | [1] |
| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N | [1] |
Synthesis Pathway: A Rationale-Driven Approach
The most direct and industrially scalable synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is achieved through a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution method is favored for its efficiency in forming carbon-carbon bonds on aromatic rings.
The logical choice of reactants is fluorobenzene and maleic anhydride . Fluorobenzene serves as the aromatic nucleophile, with the fluorine atom acting as a deactivating yet ortho-, para-directing group. Maleic anhydride provides the four-carbon acylating agent that, upon reaction, opens to form the butenoic acid backbone. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃) , which activates the anhydride to generate a highly electrophilic acylium ion intermediate.[4][5]
Figure 1: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is based on established principles of Friedel-Crafts acylation with anhydrides.[6][7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add fluorobenzene (as the limiting reagent) and a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring to create a suspension. Causality Note: This exothermic step requires cooling to control the reaction rate and prevent side reactions.
-
Anhydride Addition: Dissolve maleic anhydride in the reaction solvent and add it dropwise to the cooled suspension.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for a specified time to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The crude product will precipitate and can be collected by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.
Physicochemical and Spectroscopic Profile
While a comprehensive, publicly available dataset for this specific compound is limited, the following table outlines expected and known properties. Spectroscopic data is predicted based on the known effects of the constituent functional groups.
| Property | Value / Expected Characteristics | Rationale / Source(s) |
| Physical Form | Solid | [1] |
| Melting Point | 69-72 °C (for a trifluoro-analogue, suggesting a similar range) | [8] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water. | [6] |
| ¹H NMR | Aromatic Protons: Multiplets in the range of 7.0-8.2 ppm. Olefinic Protons: Doublets around 6.5-7.5 ppm with a large coupling constant (>15 Hz) characteristic of the trans configuration. Carboxylic Acid Proton: A broad singlet at >10 ppm. | [9][10] |
| ¹³C NMR | Carbonyl Carbons: Resonances in the range of 185-200 ppm (ketone) and 165-175 ppm (carboxylic acid). Aromatic Carbons: Signals between 115-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant. Olefinic Carbons: Resonances in the 120-150 ppm range. | [11][12] |
| FT-IR Spectroscopy | C=O (Ketone): Strong, sharp absorption around 1680-1700 cm⁻¹. C=O (Carboxylic Acid): Strong, sharp absorption around 1700-1730 cm⁻¹. O-H (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹. C=C (Alkene): Medium absorption around 1620-1650 cm⁻¹. C-F (Aromatic): Strong absorption in the 1100-1250 cm⁻¹ region. | [13][14][15] |
| Mass Spectrometry | Molecular Ion (M+): A peak at m/z 194. Fragmentation: Expect losses of H₂O (M-18), CO (M-28), and COOH (M-45). A prominent fragment corresponding to the 4-fluorobenzoyl cation (m/z 123) is also anticipated. | [16][17][18] |
Mechanism of Action: Targeting the Kynurenine Pathway for Neuroprotection
(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is a potent inhibitor of Kynurenine-3-Monooxygenase (KMO) , a critical enzyme in the tryptophan metabolic pathway.[6] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid.
By inhibiting KMO, this compound redirects the kynurenine pathway towards the production of kynurenic acid , a neuroprotective antagonist of ionotropic glutamate receptors. This shift in metabolism from neurotoxic to neuroprotective metabolites forms the basis of its therapeutic potential in neurodegenerative diseases such as Huntington's and Alzheimer's disease.
Figure 2: Modulation of the kynurenine pathway by (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid.
Experimental Protocols for Efficacy Assessment
In Vitro KMO Inhibition Assay
This protocol outlines a common method to determine the inhibitory potential of the compound on KMO activity.
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human KMO enzyme, the substrate L-kynurenine, and the cofactor NADPH.
-
Inhibitor Preparation: Prepare serial dilutions of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, KMO enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding L-kynurenine and NADPH.
-
Incubate the plate at room temperature.
-
-
Detection: Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm over time. The rate of NADPH consumption is proportional to KMO activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cell-Based Neuroprotection Assay
This protocol assesses the ability of the compound to protect neuronal cells from excitotoxicity.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary neurons) in appropriate media.
-
Compound Treatment: Pre-treat the cells with varying concentrations of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid for a specified duration.
-
Induction of Excitotoxicity: Expose the cells to an excitotoxic agent, such as quinolinic acid or glutamate.
-
Viability Assessment: After incubation, assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Compare the viability of cells treated with the compound and the excitotoxic agent to control groups to determine the neuroprotective effect.[19][20][21]
Conclusion and Future Directions
(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid represents a compelling starting point for the development of novel neuroprotective therapeutics. Its well-defined mechanism of action, targeting a key enzymatic chokepoint in the kynurenine pathway, offers a clear rationale for its further investigation. Future research should focus on optimizing its pharmacokinetic properties to ensure sufficient brain penetration and on conducting in vivo studies to validate its efficacy in animal models of neurodegenerative diseases.
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